9-(3-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene
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Overview
Description
9-(3-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene is an organic compound that belongs to the class of anthracene derivatives. Anthracene and its derivatives are known for their applications in organic electronics, photophysics, and as intermediates in organic synthesis . This particular compound features a bromophenyl group and a dimethylphenyl group attached to the anthracene core, which can influence its chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene typically involves a Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: 9-bromo-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene, 3-bromophenylboronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
9-(3-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation Reactions: The anthracene core can be oxidized to form anthraquinone derivatives.
Reduction Reactions: The compound can be reduced to form dihydroanthracene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., NaOH) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 9-(3-substituted phenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene derivatives.
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Scientific Research Applications
9-(3-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene has several applications in scientific research:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its photophysical properties.
Photophysics: Studied for its fluorescence and phosphorescence properties, making it useful in the development of fluorescent probes and sensors.
Material Science: Employed in the synthesis of new materials with specific optical and electronic properties.
Medicinal Chemistry: Investigated for its potential biological activities and as a scaffold for drug development.
Mechanism of Action
The mechanism of action of 9-(3-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene is primarily related to its ability to interact with light and undergo photophysical processes. The compound can absorb light and transition to an excited state, where it can emit light (fluorescence) or transfer energy to other molecules (phosphorescence). These properties are exploited in applications such as OLEDs and fluorescent probes .
Comparison with Similar Compounds
Similar Compounds
9-Phenyl-10,10-dimethyl-9,10-dihydroanthracene: Lacks the bromophenyl group, which affects its reactivity and photophysical properties.
9-(4-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene: Similar structure but with the bromine atom in a different position, leading to different reactivity and properties.
9-(3-Bromophenyl)-9H-carbazole: Contains a carbazole core instead of an anthracene core, resulting in different electronic and photophysical properties.
Uniqueness
The presence of both the bromophenyl and dimethylphenyl groups in 9-(3-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene imparts unique reactivity and photophysical properties. This makes it a valuable compound for applications in organic electronics and photophysics .
Properties
Molecular Formula |
C28H23Br |
---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
9-(3-bromophenyl)-10,10-dimethyl-9-phenylanthracene |
InChI |
InChI=1S/C28H23Br/c1-27(2)23-15-6-8-17-25(23)28(20-11-4-3-5-12-20,21-13-10-14-22(29)19-21)26-18-9-7-16-24(26)27/h3-19H,1-2H3 |
InChI Key |
JZEMKGPPVQLCDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(C3=CC=CC=C31)(C4=CC=CC=C4)C5=CC(=CC=C5)Br)C |
Origin of Product |
United States |
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